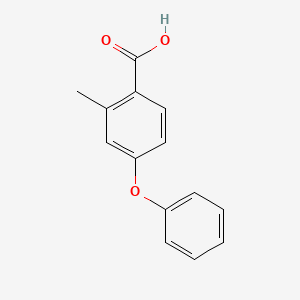

2-Methyl-4-phenoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-9-12(7-8-13(10)14(15)16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINTXXPQWRCNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-4-phenoxybenzoic acid chemical properties and structure

An In-depth Technical Guide to 2-Methyl-4-phenoxybenzoic Acid: Properties, Structure, and Synthetic Utility

Introduction

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid core, a methyl group, and a phenoxy ether linkage, makes it a molecule of interest in medicinal chemistry and organic synthesis. While not as extensively documented as some common reagents, its scaffold is present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical properties, structural features, plausible synthetic routes, and its potential applications as a building block in drug discovery, particularly in the development of novel antimicrobial agents.

Chemical Properties and Structure

This compound possesses a molecular formula of C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol .[1] The presence of a carboxylic acid group, a diaryl ether, and a methyl-substituted aromatic ring governs its chemical behavior and physical properties.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 57830-13-4 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)OC2=CC=CC=C2)C(=O)O | [1] |

| InChI Key | CINTXXPQWRCNAU-UHFFFAOYSA-N | [1] |

| Predicted pKa | 4.06 ± 0.25 | [1] |

| Predicted XLogP3-AA | 3.3 | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Structural Elucidation

The structure of this compound is defined by a benzoic acid molecule substituted at position 2 with a methyl group and at position 4 with a phenoxy group.

Caption: 2D structure of this compound.

Synthesis of this compound

Proposed Synthetic Routes

Caption: Plausible synthetic routes to this compound.

1. Ullmann Condensation: This classic copper-catalyzed reaction forms the diaryl ether bond by coupling an aryl halide with a phenol.[2][5] For this target molecule, the reaction would involve 4-bromo-2-methylbenzoic acid and phenol. The causality behind this choice is the commercial availability of these starting materials. The reaction typically requires high temperatures and a strong base.[1][6]

2. Williamson Ether Synthesis: This method involves the reaction of a phenoxide with an aryl halide.[3][4] A plausible approach would be the reaction of methyl 4-hydroxy-2-methylbenzoate with bromobenzene in the presence of a base like potassium carbonate. The resulting ester would then be hydrolyzed to yield the final carboxylic acid. This route may be preferred as it often proceeds under milder conditions than the traditional Ullmann condensation.[7]

Exemplary Protocol (Ullmann Condensation)

This protocol is a generalized procedure based on known Ullmann condensations and should be optimized for this specific substrate.

-

Reactant Preparation: To an oven-dried flask, add 4-bromo-2-methylbenzoic acid, phenol (1.2 equivalents), potassium carbonate (2.0 equivalents), and a copper(I) catalyst (e.g., CuI, 10 mol%).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to 120-160 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Acidify with aqueous HCl to a pH of ~2.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectral Characterization (Predicted)

Due to the absence of published experimental spectra for this compound, the following characteristics are predicted based on the analysis of its functional groups and data from analogous compounds.[8][9][10][11]

¹H and ¹³C NMR Spectroscopy

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 12.0 - 13.0 | br s | 1H | -COOH |

| Aromatic | 7.8 - 8.0 | d | 1H | H ortho to -COOH |

| Aromatic | 7.3 - 7.5 | m | 2H | H meta to -OPh |

| Aromatic | 7.1 - 7.3 | t | 1H | H para to -OPh |

| Aromatic | 6.8 - 7.0 | m | 3H | H ortho to -OPh and H on phenoxy ring |

| Methyl | 2.4 - 2.6 | s | 3H | -CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Carbonyl | 168 - 172 | -COOH |

| Aromatic | 158 - 162 | C-O (ether linkage on benzoic ring) |

| Aromatic | 155 - 158 | C-O (ether linkage on phenoxy ring) |

| Aromatic | 138 - 142 | C-CH₃ |

| Aromatic | 130 - 134 | CH ortho to -COOH |

| Aromatic | 128 - 130 | CH of phenoxy ring |

| Aromatic | 123 - 126 | CH of phenoxy ring |

| Aromatic | 120 - 123 | C-COOH |

| Aromatic | 118 - 121 | CH of phenoxy ring |

| Aromatic | 115 - 118 | CH ortho to -OPh |

| Methyl | 20 - 23 | -CH₃ |

Infrared (IR) Spectroscopy

-

O-H stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O stretch (Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 228.

-

Key Fragments: Loss of -OH (m/z = 211), loss of -COOH (m/z = 183), and cleavage of the ether bond.

Applications in Drug Development

The primary utility of this compound in a research and development context is as a synthetic intermediate. Its structure is particularly amenable to the synthesis of derivatives with potential biological activity. A notable application for similar phenoxymethylbenzoic acids is in the creation of thioureide derivatives, which have demonstrated significant antimicrobial properties.[12][13][14]

Workflow: Synthesis of Antimicrobial Thioureides

Caption: Synthetic pathway to antimicrobial thioureide derivatives.

This multi-step synthesis leverages the reactivity of the carboxylic acid moiety. It is first converted to a more reactive acid chloride, which then forms an isothiocyanate intermediate. This intermediate readily reacts with various primary aromatic amines to generate a library of thioureide compounds for antimicrobial screening.[13][15]

Exemplary Protocol for Thioureide Synthesis

This protocol is adapted from the synthesis of related thioureide compounds.[12][13]

-

Acid Chloride Synthesis: Reflux this compound with an excess of thionyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane) for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-phenoxybenzoyl chloride.

-

Isothiocyanate and Thioureide Synthesis (One-Pot): Dissolve the crude acid chloride in dry acetone. Add ammonium thiocyanate and reflux for one hour to form the isothiocyanate in situ.

-

Amine Addition: To the same reaction mixture, add a primary aromatic amine (1.0 equivalent) and continue to reflux for an additional hour.

-

Isolation and Purification: Cool the reaction mixture and pour it into cold water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure thioureide derivative.

The rationale for this synthetic strategy is its efficiency and modularity. By varying the primary aromatic amine in the final step, a diverse range of compounds can be synthesized and tested, allowing for the exploration of structure-activity relationships (SAR) to identify potent antimicrobial agents.[14][15]

Conclusion

This compound is a valuable, though under-documented, chemical entity. Its core structure is accessible through established synthetic methodologies like the Ullmann condensation and Williamson ether synthesis. While experimental data is sparse, its chemical properties and spectral characteristics can be reliably predicted. The most compelling application for this compound lies in its use as a scaffold for generating libraries of thioureide derivatives, which have shown promise as a class of antimicrobial agents. This guide provides a foundational understanding for researchers and drug development professionals looking to explore the synthetic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. 2-Phenoxybenzoic acid | C13H10O3 | CID 75237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-methyl- [webbook.nist.gov]

- 10. Benzoic acid, 4-phenoxy- [webbook.nist.gov]

- 11. Benzoic acid, 2-methyl- [webbook.nist.gov]

- 12. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 14. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Methyl-4-phenoxybenzoic acid from p-cresol and phthalide

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenoxymethyl)benzoic Acid from p-Cresol and Phthalide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-methylphenoxymethyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the direct synthesis from readily available starting materials: p-cresol and phthalide. This document delves into the detailed experimental protocols, elucidates the underlying reaction mechanism, and presents methods for purification and characterization. Furthermore, alternative synthetic strategies are explored, and the potential applications of the target molecule and its derivatives in drug development are discussed. This guide is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and pharmaceutical development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Nomenclature Clarification

The synthesis of substituted benzoic acid derivatives is a cornerstone of modern medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2][3] This guide focuses on the synthesis of a specific phenoxymethylbenzoic acid derivative. It is important to address a point of potential confusion in nomenclature. The reaction between p-cresol and phthalide directly yields 2-(4-methylphenoxymethyl)benzoic acid , not 2-methyl-4-phenoxybenzoic acid. The latter would imply a different substitution pattern. This guide will focus on the synthesis of the accurately named product, 2-(4-methylphenoxymethyl)benzoic acid, which is supported by the available scientific literature.[4]

This document provides a detailed exploration of the synthesis of this target molecule, with a particular emphasis on the practical aspects and the chemical principles that govern the reaction. The aim is to equip researchers with the knowledge to not only reproduce the synthesis but also to adapt and optimize the procedure for their specific needs.

The Core Synthesis: Reaction of p-Cresol with Phthalide

The most direct route to 2-(4-methylphenoxymethyl)benzoic acid involves the base-catalyzed reaction of p-cresol with phthalide. This reaction is an example of a nucleophilic acyl substitution where the phenoxide, generated in situ from p-cresol, acts as the nucleophile, attacking the electrophilic carbonyl carbon of the lactone (phthalide). The subsequent ring-opening of the phthalide moiety leads to the formation of the desired product.

Reaction Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 2-(4-methylphenoxymethyl)benzoic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of phenoxymethylbenzoic acid derivatives.[4]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |

| p-Cresol | C₇H₈O | 108.14 | 10.81 g (0.1 mol) | Reagent grade, ensure dryness. |

| Phthalide | C₈H₆O₂ | 134.13 | 13.41 g (0.1 mol) | Reagent grade. |

| Potassium Hydroxide (KOH) | KOH | 56.11 | ~5.6 g (0.1 mol) | Use pellets or flakes. |

| Xylene | C₈H₁₀ | 106.16 | 150 mL | Anhydrous, as reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~10% aq. solution) | For acidification during work-up. |

| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization. |

Step-by-Step Procedure

-

Preparation of Potassium p-Cresolate: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add p-cresol (10.81 g, 0.1 mol) and xylene (100 mL).

-

Slowly add potassium hydroxide (5.6 g, 0.1 mol) to the stirred solution.

-

Heat the mixture to 60-70°C to facilitate the formation of the potassium p-cresolate, which may form a separate layer.[4]

-

Reaction with Phthalide: Dissolve phthalide (13.41 g, 0.1 mol) in 50 mL of xylene and add it dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, continue heating and stirring the reaction mixture for 4-6 hours at 60-70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of water.

-

Separate the aqueous layer using a separatory funnel. The xylene layer can be discarded.

-

Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 10% hydrochloric acid. This will precipitate the crude 2-(4-methylphenoxymethyl)benzoic acid.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from ethanol to yield white crystals.[4]

Reaction Mechanism

The reaction proceeds via a base-catalyzed nucleophilic attack of the p-cresolate on the phthalide.

Caption: Proposed mechanism for the synthesis of 2-(4-methylphenoxymethyl)benzoic acid.

Characterization of 2-(4-Methylphenoxymethyl)benzoic Acid

The identity and purity of the synthesized compound should be confirmed using various analytical techniques.

| Property | Expected Value/Observation | Reference |

| Appearance | White crystalline solid | [4] |

| Melting Point | 122.5 °C | [4] |

| Solubility | Soluble in ethanol | [4] |

| FT-IR (cm⁻¹) | ~3400 (O-H, broad), ~1700 (C=O), ~1250 (C-O ether) | [4] |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: ~10-12 (1H, s, COOH), 7-8 (4H, m, aromatic), 6.8-7.2 (4H, m, aromatic), 5.1 (2H, s, O-CH₂), 2.3 (3H, s, CH₃) | [5][6] |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: ~170 (COOH), aromatic carbons, ~65 (O-CH₂), ~20 (CH₃) | [7][8][9] |

Alternative Synthetic Routes

While the reaction of p-cresol with phthalide is a direct method, other synthetic strategies can be employed, most notably the Ullmann condensation.

Ullmann Condensation

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[10][11][12] In this context, one could envision the synthesis of a suitable precursor followed by the formation of the ether linkage. For instance, the reaction of methyl 2-(bromomethyl)benzoate with p-cresol in the presence of a copper catalyst and a base would yield the methyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid.

Modern Ullmann-type reactions often employ ligands to improve reaction efficiency and allow for milder conditions.[13][14]

Applications in Drug Development

Derivatives of phenoxymethylbenzoic acid have shown promise in medicinal chemistry. Several studies have reported their synthesis and evaluation for various biological activities. For instance, thioureide derivatives of 2-(4-methyl-phenoxymethyl)benzoic acid have been synthesized and tested for their antimicrobial properties, showing activity against both bacterial and fungal strains.[15][16] The benzoic acid moiety is a common scaffold in drug design, known to interact with various biological targets.[1][2][3] The structural features of 2-(4-methylphenoxymethyl)benzoic acid, combining a flexible ether linkage with a carboxylic acid group, make it an attractive starting point for the development of new therapeutic agents.

Conclusion

The synthesis of 2-(4-methylphenoxymethyl)benzoic acid from p-cresol and phthalide is a straightforward and efficient method for obtaining this valuable chemical intermediate. This guide has provided a detailed protocol, a plausible reaction mechanism, and methods for characterization. Understanding the underlying chemistry and having access to a reliable experimental procedure are crucial for researchers in organic synthesis and drug discovery. The exploration of alternative routes like the Ullmann condensation further expands the synthetic toolbox available to chemists. The demonstrated biological activity of related compounds underscores the potential of 2-(4-methylphenoxymethyl)benzoic acid as a scaffold for the development of new pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Methyl-4-phenoxybenzoic Acid: In-Depth Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-4-phenoxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes high-quality predicted data to elucidate the structural features of the molecule, providing a robust framework for its identification and characterization.

Introduction

This compound belongs to the class of substituted benzoic acids, which are pivotal scaffolds in the development of pharmaceuticals and functional materials. The strategic placement of a methyl group at the 2-position and a phenoxy group at the 4-position of the benzoic acid core imparts specific steric and electronic properties that influence its chemical reactivity and biological activity. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its molecular behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data, offering a detailed rationale behind the expected signals and fragmentation patterns.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound provide valuable insights into its electronic environment and connectivity.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~8.0 | Doublet | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. |

| ~7.4 | Triplet | 2H | H-11, H-13 | Protons on the phenoxy ring meta to the ether linkage. |

| ~7.2 | Triplet | 1H | H-12 | Proton on the phenoxy ring para to the ether linkage. |

| ~7.1 | Doublet of doublets | 2H | H-10, H-14 | Protons on the phenoxy ring ortho to the ether linkage. |

| ~6.9 | Doublet | 1H | H-5 | This proton is meta to the carboxylic acid and ortho to the electron-donating phenoxy group. |

| ~6.8 | Singlet | 1H | H-3 | This proton is ortho to both the methyl and phenoxy groups. |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are attached to an aromatic ring and appear in the typical benzylic region. |

Expertise & Experience: The prediction of aromatic proton signals requires an understanding of the interplay between electron-withdrawing groups (EWG) and electron-donating groups (EDG). The carboxylic acid group (-COOH) is a strong EWG, deshielding the ortho proton (H-6). Conversely, the phenoxy group (-OPh) is an EDG, shielding the ortho (H-3, H-5) and para positions. The methyl group (-CH₃) is a weak EDG. This complex interplay of electronic effects results in the predicted chemical shifts.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all 14 carbon atoms in this compound are expected to be unique and therefore produce distinct signals.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| ~160 | C4 | Aromatic carbon attached to the electron-donating phenoxy group. |

| ~157 | C9 | Aromatic carbon of the phenoxy group attached to the ether oxygen. |

| ~142 | C2 | Aromatic carbon bearing the methyl group. |

| ~133 | C6 | Aromatic methine carbon ortho to the carboxylic acid group. |

| ~130 | C11, C13 | Aromatic methine carbons of the phenoxy ring. |

| ~125 | C1 | Quaternary aromatic carbon attached to the carboxylic acid group. |

| ~124 | C12 | Aromatic methine carbon of the phenoxy ring. |

| ~120 | C10, C14 | Aromatic methine carbons of the phenoxy ring. |

| ~118 | C5 | Aromatic methine carbon ortho to the phenoxy group. |

| ~116 | C3 | Aromatic methine carbon ortho to both the methyl and phenoxy groups. |

| ~22 | C8 (-CH₃) | The methyl carbon appears in the typical upfield region for alkyl groups attached to an aromatic ring. |

Authoritative Grounding: The chemical shifts of aromatic carbons are well-documented to be in the range of 100-160 ppm.[2] The specific shifts are influenced by the nature of the substituents. Carbons attached to electronegative atoms like oxygen (C4 and C9) are shifted downfield. The carbonyl carbon of a carboxylic acid typically resonates at a significantly downfield position (>170 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~3050 | Medium | C-H stretch (aromatic) | Aromatic Ring |

| ~2950 | Medium | C-H stretch (aliphatic) | Methyl Group |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1240 | Strong | C-O stretch (ether) | Aryl Ether |

| ~1200 | Strong | C-O stretch (acid) | Carboxylic Acid |

Expertise & Experience: The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often overlaps with the C-H stretching region. This broadness is due to strong intermolecular hydrogen bonding. The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group. The presence of two distinct C-O stretching bands (one for the ether and one for the carboxylic acid) is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI)

The molecular ion peak (M⁺) for this compound is expected at m/z 242. The fragmentation is likely to proceed through several key pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids, leading to a fragment at m/z 225.

-

Loss of -COOH (M-45): Decarboxylation is another characteristic fragmentation of benzoic acids, resulting in a fragment at m/z 197.

-

Cleavage of the ether bond: This can lead to fragments corresponding to the phenoxy radical (m/z 93) and the 2-methylbenzoyl cation (m/z 119) or the 4-hydroxy-2-methylbenzoic acid radical cation (m/z 151) and a phenyl cation (m/z 77).

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Trustworthiness: The predicted fragmentation is based on well-established principles of mass spectrometry for aromatic carboxylic acids and ethers. The loss of small, stable neutral molecules like water and carbon monoxide is a common feature in the mass spectra of such compounds.[3]

Experimental Protocols

While this guide is based on predicted data, the following are standard, field-proven protocols for acquiring the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of approximately -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 220 ppm.

-

Use a sufficient number of scans (often several thousand) due to the low natural abundance of ¹³C.

-

Employ a relaxation delay of 1-2 seconds to ensure proper quantification of all carbon signals.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic characterization of this compound based on high-quality predicted data. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectral data offers a solid foundation for researchers to identify and characterize this molecule. The provided protocols outline the standard methodologies for obtaining experimental data, which would serve to validate and refine the predictions presented herein. This guide underscores the power of combining predictive spectroscopy with fundamental chemical principles to advance research in drug discovery and materials science.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-4-phenoxybenzoic Acid: Solubility and Melting Point Analysis

This guide provides a comprehensive technical overview of the methodologies for determining the solubility and melting point of 2-Methyl-4-phenoxybenzoic acid (CAS No. 57830-13-4). While specific experimental data for this compound is not extensively documented in publicly available literature, this document serves as a robust framework for researchers, scientists, and drug development professionals to accurately measure these critical physicochemical properties. The principles and protocols detailed herein are grounded in established analytical chemistry and are broadly applicable to crystalline organic compounds.

Introduction to this compound

This compound is a carboxylic acid derivative with the chemical formula C₁₄H₁₂O₃. Its structure, featuring a benzoic acid moiety substituted with a methyl group and a phenoxy group, suggests its potential utility as a building block in the synthesis of more complex molecules in pharmaceuticals and materials science.

Table 1: Physicochemical Identifiers for this compound

| Property | Value | Source |

| CAS Number | 57830-13-4 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₃ | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| Chemical Structure | ||

| (Structure based on IUPAC name) |

A thorough understanding of its solubility and melting point is paramount for its application in drug discovery and development, as these properties fundamentally influence bioavailability, formulation, and purification strategies.

The Critical Role of Purity: The Recrystallization Imperative

The accurate determination of a compound's melting point and intrinsic solubility is contingent on the purity of the sample. Impurities can lead to a depression and broadening of the melting point range and can significantly alter solubility measurements.[3] Therefore, purification of the synthesized or procured this compound is a critical preliminary step. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[4][5]

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For a carboxylic acid like this compound, solvents of intermediate polarity, such as ethanol, methanol, or acetic acid, or a mixed solvent system, are often suitable starting points.

Experimental Protocol: Single-Solvent Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents to identify a suitable candidate.

-

Dissolution: In an Erlenmeyer flask, add the minimum volume of the chosen hot solvent to the crude solid to achieve complete dissolution.

-

Decoloration (if necessary): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.

Determination of Melting Point: A Hallmark of Purity and Identity

The melting point of a pure crystalline solid is a characteristic physical property defined as the temperature at which the solid and liquid phases are in equilibrium.[6] For a pure substance, the melting range is typically narrow, within 1-2°C.[3] A broadened melting range is a strong indicator of impurities.

Causality in Experimental Design

The choice of the capillary melting point method is predicated on its requirement for a small sample size and its ability to provide an accurate determination of the melting range. The rate of heating is a critical parameter; a slow heating rate (1-2°C per minute) is essential in the vicinity of the melting point to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer.[6]

Experimental Workflow: Capillary Melting Point Determination

The following protocol outlines the steps for determining the melting point of purified this compound using a standard melting point apparatus.

Caption: Workflow for Melting Point Determination.

Solubility Determination: The "Gold Standard" Shake-Flask Method

Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a fundamental property in drug development, influencing everything from dissolution rate to in vivo absorption. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability.[7][8]

The Principle of Equilibrium

The core principle of the shake-flask method is to establish a true equilibrium between the undissolved solid and the dissolved solute in a chosen solvent system.[8] This is achieved by agitating an excess of the solid in the solvent for a prolonged period, ensuring that the solvent is fully saturated. The duration of agitation is critical and must be sufficient to reach this equilibrium state; typically, 24 to 72 hours is required.[9]

Experimental Workflow: Shake-Flask Solubility Determination

The following protocol provides a step-by-step guide for determining the solubility of this compound in a given solvent.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

The experimentally determined solubility data for this compound should be presented in a clear and organized manner.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

| Acetone | To be determined | To be determined |

| Ethyl Acetate | To be determined | To be determined |

| Dichloromethane | To be determined | To be determined |

| Toluene | To be determined | To be determined |

Conclusion

While specific, publicly available experimental data on the melting point and solubility of this compound is limited, this guide provides the robust, field-proven methodologies required for their accurate determination. Adherence to the principles of sample purity through recrystallization and the meticulous execution of the capillary melting point and shake-flask solubility protocols will yield reliable and reproducible data. This information is indispensable for the successful application of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

- 1. This compound | 57830-13-4 [chemicalbook.com]

- 2. 57830-13-4 | this compound - Capot Chemical [capotchem.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. jackwestin.com [jackwestin.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. tandfonline.com [tandfonline.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

Potential biological activities of phenoxybenzoic acid derivatives

An In-depth Technical Guide to the Potential Biological Activities of Phenoxybenzoic Acid Derivatives

Foreword

The phenoxybenzoic acid scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of compounds with significant therapeutic potential. Its unique diaryl ether linkage provides a combination of structural rigidity and conformational flexibility, making it an ideal framework for interacting with a variety of biological targets. This guide offers a comprehensive exploration of the multifaceted biological activities of phenoxybenzoic acid derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present detailed methodologies for their evaluation, and synthesize key data to provide a holistic understanding of this promising class of molecules. Our approach moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and the rationale for pursuing specific therapeutic avenues.

Anticancer and Antitumor Activities: Targeting Malignancy on Multiple Fronts

The application of phenoxybenzoic acid derivatives in oncology is a rapidly expanding field. These compounds have demonstrated the ability to inhibit tumor growth, progression, and metastasis through various mechanisms of action.

Mechanisms of Anticancer Action

The anticancer efficacy of these derivatives stems from their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A critical mechanism involves the inhibition of RTKs, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these derivatives can halt the downstream signaling cascade, leading to a reduction in tumor neovascularization, proliferation, and survival.[1]

-

Epigenetic Modulation via Histone Deacetylase (HDAC) Inhibition: Certain benzoic acid derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor gene transcription. Inhibition of HDACs by phenoxybenzoic acid derivatives can restore the expression of these critical genes, inducing cell cycle arrest, promoting apoptosis (programmed cell death), and retarding cancer cell growth.[2][3] For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis in colon cancer cells.[2]

-

Inhibition of Tumor Invasion and Metastasis: Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion and metastasis.[4] Specific 4-phenoxybenzenesulfonyl pyrrolidine derivatives have been synthesized that effectively inhibit these enzymes. By preventing the breakdown of tissue barriers, these compounds can significantly suppress the migration and invasion of cancer cells.[4]

-

Induction of Lysosomal Dysfunction: A novel anticancer strategy involves targeting lysosomes. Certain benzo[a]phenoxazine derivatives, which contain a related structural motif, have been shown to accumulate in the lysosomes of cancer cells.[5][6] This accumulation leads to lysosomal membrane permeabilization (LMP), cytosolic acidification, and ROS generation, culminating in selective cancer cell death.[5][6]

Diagram 1: VEGFR-2 Signaling Pathway and Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]

- 6. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methyl-4-phenoxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Core Moiety in Modern Synthesis

In the landscape of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 2-Methyl-4-phenoxybenzoic acid emerges as a scaffold of significant interest, particularly for researchers, chemists, and drug development professionals. This diaryl ether derivative, characterized by a benzoic acid core, a strategically placed methyl group, and a phenoxy substituent, offers a unique combination of steric and electronic properties. Its structure serves as a versatile precursor for a wide array of derivatives, finding utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and present self-validating protocols, offering a robust resource for scientists aiming to leverage this key intermediate in their synthetic endeavors.

| Property | Value | Source |

| CAS Number | 57830-13-4 | [4][5] |

| Molecular Formula | C₁₄H₁₂O₃ | [4][6] |

| Molecular Weight | 228.24 g/mol | [6] |

| IUPAC Name | This compound | [4] |

| InChIKey | CINTXXPQWRCNAU-UHFFFAOYSA-N | [4] |

Part 1: Synthesis and Characterization

The efficient synthesis of this compound is critical for its widespread application. While multiple routes can be conceptualized, Ullmann-type coupling reactions represent a robust and frequently employed strategy for constructing the core diaryl ether linkage.[7] An alternative conceptual approach involves the oxidation of the corresponding phenoxytoluene precursor.[8]

Proposed Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation is a cornerstone of diaryl ether synthesis. This copper-catalyzed reaction joins an aryl halide with a phenol. In the context of this compound, a plausible and effective route involves the coupling of a methyl-substituted halobenzoic acid with phenol. The choice of a bromo or iodo-substituted benzoic acid is often preferred due to the higher reactivity of these halides compared to chlorides.

Caption: Synthetic workflow for this compound via Ullmann condensation.

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative procedure for the synthesis of this compound. Note: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

4-Bromo-2-methylbenzoic acid (1.0 equiv)

-

Phenol (1.2 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

-

Copper(I) iodide (CuI) (0.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-2-methylbenzoic acid, phenol, anhydrous K₂CO₃, and CuI.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker containing 2M HCl solution. This step neutralizes the base and protonates the carboxylic acid.

-

The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with water and subsequently with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[9][10]

Spectroscopic Characterization

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Chemical Shift (δ, ppm) |

| ~12.0-13.0 (s, 1H) | |

| ~6.9-8.0 (m) | |

| ~2.4-2.6 (s, 3H) | |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| ~170-175 | |

| ~115-160 | |

| ~20-25 | |

| IR Spectroscopy | Wavenumber (cm⁻¹) |

| 2500-3300 (broad) | |

| ~1700 | |

| ~1240 | |

| Mass Spectrometry | m/z |

| ~228 | |

| ~211 | |

| ~183 |

Part 2: Reactivity and Application as a Synthetic Intermediate

The true value of this compound lies in the reactivity of its carboxylic acid group, which serves as a handle for diverse chemical transformations. This functionality allows it to be a key precursor for amides, esters, acid chlorides, and other moieties essential for building biologically active molecules.[9][14]

Key Transformations of the Carboxylic Acid Group

The carboxylic acid can be readily converted into more reactive species or coupled directly to form larger structures. The methyl and phenoxy groups on the aromatic ring modulate the electronic properties and provide steric influence, which can be exploited for regioselective reactions on the aromatic core in more advanced synthetic steps.

Caption: Reaction pathways for the derivatization of this compound.

Experimental Protocol: Amide Synthesis via Acid Chloride Intermediate

This protocol outlines the synthesis of an N-aryl amide, a common motif in pharmacologically active compounds. The two-step procedure involves the initial conversion to a more reactive acid chloride followed by reaction with an amine.

Step 1: Synthesis of 2-Methyl-4-phenoxybenzoyl chloride

-

Place this compound (1.0 equiv) in a round-bottom flask under a nitrogen atmosphere.

-

Add thionyl chloride (SOCl₂) (2.0-3.0 equiv) and a catalytic amount of DMF.

-

Gently reflux the mixture for 1-2 hours until gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the desired primary or secondary amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a separate flask.

-

Cool the amine solution to 0 °C in an ice bath.

-

Dissolve the crude 2-Methyl-4-phenoxybenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Upon completion, wash the reaction mixture with a mild acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent.

-

Purify the resulting amide by recrystallization or column chromatography.

Applications in Bioactive Molecule Synthesis

The structural framework of this compound is analogous to other phenoxybenzoic acids and related structures that are precursors to important drugs.[7][15]

-

Anti-Inflammatory Agents: 2-Phenoxybenzoic acids are recognized as isosteres of anthranilic acids, a class of compounds known for their anti-inflammatory properties.[7] The unique substitution pattern of this compound makes it an attractive candidate for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The diaryl ether motif is present in numerous kinase inhibitors. For example, intermediates of 2-methyl-4-nitrobenzoic acid are used to synthesize Raf kinase inhibitors for melanoma treatment.[2][16] By analogy, derivatives of this compound could be explored as scaffolds for new anticancer therapeutics.

-

Antihypertensives: Key intermediates for the "Sartan" class of angiotensin II antagonists, such as 2-(4-methylphenyl)benzoic acid, share structural similarities.[17] This suggests that the 2-methyl-benzoic acid core is a validated starting point for cardiovascular drug discovery.

-

Agrochemicals: The phenoxybenzoic acid structure is also found in certain herbicides and pesticides, indicating that derivatives could be screened for applications in crop protection.[3]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in organic synthesis. Its well-defined structure, coupled with the reactivity of its carboxylic acid functional group, provides a reliable and adaptable starting point for constructing a diverse range of complex molecules. The synthetic protocols and reaction pathways detailed in this guide underscore its utility and provide a practical framework for its application.

As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of core building blocks like this compound will only increase. Future research will likely focus on developing more sustainable and efficient synthetic routes to this compound and exploring the biological activities of its novel derivatives in greater depth. For the modern synthetic chemist, a thorough understanding of this scaffold is an invaluable asset in the quest to design and create the molecules of tomorrow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 2215-77-2: 4-Phenoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 57830-13-4 [chemicalbook.com]

- 6. 2-(4-Methylphenoxy)benzoic acid | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US4323692A - Process for preparing phenoxybenzoic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. 2215-77-2|4-Phenoxybenzoic acid|BLD Pharm [bldpharm.com]

- 16. nbinno.com [nbinno.com]

- 17. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

A Technical Guide to 5-Chloro-2-(2,4-dichlorophenoxy)phenol (Triclosan)

Editor's Note: The CAS number provided in the topic (57830-13-4) is most frequently associated with 2-Methyl-4-phenoxybenzoic acid, a compound with limited publicly available data. However, the structural elements and context strongly suggest the intended subject is the widely researched antimicrobial agent Triclosan (CAS 3380-34-5) , whose IUPAC name is 5-Chloro-2-(2,4-dichlorophenoxy)phenol. This guide will focus on Triclosan, providing an in-depth resource for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, commonly known as Triclosan. Triclosan is a polychlorinated phenoxy phenol with potent antibacterial and antifungal properties. For decades, it has been incorporated into a wide array of consumer products and clinical applications. This document synthesizes critical information regarding its physicochemical properties, a representative synthesis workflow, its primary mechanism of action targeting bacterial fatty acid synthesis, key applications, and essential safety and handling protocols. It is designed to serve as a foundational resource for professionals engaged in antimicrobial research and development.

Introduction

Triclosan (TCS) is a synthetic, broad-spectrum antimicrobial agent that rose to prominence in the latter half of the 20th century.[1] Structurally, it is a diphenyl ether derivative, characterized by its chlorinated phenol moieties. Initially used primarily in hospital settings for surgical scrubs, its efficacy led to its incorporation into numerous consumer products, including soaps, toothpastes, detergents, and even textiles.[1][2]

The primary utility of Triclosan stems from its potent bacteriostatic activity at low concentrations and biocidal effects at higher concentrations.[3][4] Its specific molecular target within bacteria, a key enzyme in lipid synthesis, makes it a valuable tool for microbiological research. However, its widespread use has raised concerns regarding the development of antimicrobial resistance and its environmental persistence and potential for endocrine disruption, making a thorough understanding of its properties crucial for the scientific community.[1][4][5]

Physicochemical and Spectroscopic Properties

Triclosan is a white, crystalline solid with a perceptible aromatic odor.[6] It is poorly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and diethyl ether.[6][7] This lipophilicity is critical to its ability to traverse bacterial cell membranes.

| Property | Value | Source(s) |

| IUPAC Name | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | [1][8] |

| Synonym(s) | Triclosan, Irgasan DP 300 | [1][2] |

| CAS Number | 3380-34-5 | [1] |

| Molecular Formula | C₁₂H₇Cl₃O₂ | [1] |

| Molar Mass | 289.54 g/mol | [1] |

| Appearance | White powder/solid | [1] |

| Melting Point | 55–60 °C (131–140 °F) | [1] |

| Density | 1.49 g/cm³ | [1] |

| Water Solubility | 0.01 g/L (Slightly soluble) | |

| Dissociation Constant (pKa) | 8.14 at 20 °C | [9] |

Synthesis Workflow

The industrial synthesis of Triclosan is a multi-step process. While specific proprietary methods may vary, a common and logical pathway involves a Williamson ether synthesis or an Ullmann condensation as the key bond-forming step. The following represents a generalized workflow for its production.

Causality of Experimental Choices:

-

Step 1 (Chlorination): The starting phenol is first chlorinated to introduce the required chlorine substituent. The regioselectivity of this step is critical and is controlled by reaction conditions.

-

Step 2 (Ether Synthesis): The resulting chlorophenol is reacted with a second chlorophenol derivative (2,4-dichlorophenol) under basic conditions. The base (e.g., NaOH, KOH) is essential to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then displaces a chlorine atom on the other ring in a nucleophilic aromatic substitution reaction, forming the core diphenyl ether structure. A copper catalyst is often used in Ullmann-type condensations to facilitate this C-O bond formation.

-

Step 3 (Purification): The crude product is purified, typically through recrystallization from a suitable solvent system, to remove unreacted starting materials and byproducts, yielding the final high-purity Triclosan.

Caption: Generalized workflow for the synthesis of Triclosan.

Mechanism of Action and Applications

Primary Mechanism: Inhibition of Fatty Acid Synthesis

The primary antimicrobial action of Triclosan, particularly at the lower bacteriostatic concentrations found in consumer products, is the specific inhibition of the bacterial enoyl-acyl carrier protein reductase (ENR) enzyme, commonly encoded by the fabI gene.[1][3] This enzyme is a critical component of the Type II fatty acid synthase (FAS-II) system, which is essential for elongating fatty acids used in building and maintaining cell membranes.[10] Humans lack the FAS-II system (possessing the FAS-I system instead), providing a degree of selective toxicity.[2][4]

The mechanism of inhibition is highly specific:

-

Triclosan enters the bacterial cytoplasm.[3]

-

It binds to the active site of the ENR enzyme.[3]

-

This binding dramatically increases the enzyme's affinity for its cofactor, nicotinamide adenine dinucleotide (NAD⁺).[1]

-

The result is the formation of a very stable, non-covalent ternary complex (ENR-NAD⁺-Triclosan).[1][10]

-

This complex effectively sequesters the enzyme, halting the fatty acid elongation cycle, depleting the pool of lipids necessary for membrane repair and cell division, and ultimately inhibiting bacterial growth.[1][3]

At higher, biocidal concentrations, Triclosan is understood to have multiple targets, causing broad damage to the cell membrane and cytoplasm, leading to rapid cell death.[1][3]

Caption: Inhibition of the bacterial FAS-II pathway by Triclosan.

Key Applications

-

Personal Care Products: Used as an antiseptic and preservative in toothpastes, deodorants, hand soaps, and mouthwashes.[7]

-

Clinical Settings: An active ingredient in surgical scrubs and antiseptic washes for healthcare personnel.[2]

-

Antimicrobial Textiles: Impregnated into materials like wool and synthetics to confer odor protection by inhibiting microbial growth.[7]

-

Research Chemical: Serves as a model inhibitor for studying bacterial fatty acid synthesis and mechanisms of antimicrobial resistance.

Antimicrobial Resistance

The extensive use of Triclosan has contributed to the emergence of bacterial resistance. Mechanisms include:

-

Target Modification: Mutations in the fabI gene can alter the ENR enzyme, preventing Triclosan from binding effectively.[10]

-

Target Overexpression: Some bacteria can increase the production of the ENR enzyme, effectively titrating out the inhibitor.[10]

-

Efflux Pumps: Triclosan can induce the expression of multidrug resistance (MDR) efflux pumps, which actively transport the compound out of the bacterial cell, potentially conferring cross-resistance to other antibiotics.[1][4]

Safety, Handling, and Storage

Triclosan is classified as a hazardous substance and requires careful handling.[5][11]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[9][12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[9] Avoid contact with skin.[5]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator. Ensure adequate ventilation.[5]

-

-

Handling and Storage:

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid dust formation.[5] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Store below +30°C.[11] Protect from light.[5] Keep away from incompatible materials such as strong oxidizing agents.[5][12]

-

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[11][12]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[12]

-

Commercial Suppliers

Triclosan is available from several major chemical suppliers for research and development purposes.

| Supplier | Product Name | Purity/Grade |

| Thermo Scientific Chemicals | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | 99% |

| Merck / Sigma-Aldrich | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | ≥99.0% (GC), for synthesis |

| Spectrum Chemical | Triclosan | N/A |

| BLDpharm | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | N/A |

References

- 1. Triclosan - Wikipedia [en.wikipedia.org]

- 2. pschemicals.com [pschemicals.com]

- 3. What is the mechanism of Triclosan? [synapse.patsnap.com]

- 4. news-medical.net [news-medical.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Triclosan: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-2-(2,4-dichlorophenoxy)phenol, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-Depth Technical Guide to the Mechanisms of Action of Phenoxybenzoic Acid Compounds

Introduction: The Phenoxybenzoic Acid Scaffold - A Study in Molecular Versatility

The phenoxybenzoic acid (PBA) moiety is a core structural feature in a diverse range of biologically active molecules. While prominently recognized as the principal urinary biomarker for human exposure to synthetic pyrethroid insecticides like permethrin and cypermethrin, the inherent biological activities of PBA and its derivatives are far more complex and multifaceted.[1][2] This guide moves beyond the scaffold's role as a mere metabolic byproduct to provide an in-depth exploration of its direct and indirect mechanisms of action at the molecular level.

For researchers in toxicology, pharmacology, and drug development, understanding these mechanisms is critical. The phenoxybenzoic acid scaffold presents a fascinating case study in how a simple chemical backbone can interact with multiple, disparate biological targets, leading to a spectrum of effects ranging from acute neurotoxicity to subtle endocrine modulation and cellular stress responses. This document synthesizes current knowledge, detailing the primary and emerging mechanisms of action, and provides robust, field-tested experimental protocols for researchers aiming to characterize novel compounds within this chemical class. Our objective is to explain not only what happens at the cellular level but why specific experimental choices are made to elucidate these complex interactions.

Chapter 1: The Primary Neurotoxic Mechanism - Allosteric Modulation of Voltage-Gated Sodium Channels

The most extensively characterized mechanism associated with the phenoxybenzoic acid chemical class—primarily through its parent pyrethroid compounds—is the disruption of nerve function via interaction with voltage-gated sodium channels (VGSCs).[3][4] These channels are fundamental to the initiation and propagation of action potentials in neurons.[5]

The Causality of VGSC Disruption

Pyrethroids bind to a unique receptor site on the VGSC α-subunit, distinct from other neurotoxins.[5][6] This binding is state-dependent, meaning the compounds have a higher affinity for the open or activated state of the channel.[3][7] The binding event does not block the channel pore; instead, it allosterically modulates its gating kinetics. Specifically, it dramatically slows both the inactivation of the channel (keeping it open longer) and the deactivation (closing) process.[3][6]

This prolonged influx of sodium ions (Na+) leads to a persistent depolarization of the neuronal membrane.[8] The functional consequence is a state of neuronal hyperexcitability, manifesting as repetitive firing of action potentials or, at higher concentrations, a use-dependent nerve block that underlies the paralytic effect observed in insects and the acute neurotoxic symptoms in mammals.[6][8] Type II pyrethroids, which contain an α-cyano group, are particularly potent in prolonging this sodium tail current.[8]

Signaling Pathway Diagram: VGSC Modulation

The following diagram illustrates the impact of a pyrethroid (and by extension, the mechanistic principle of its active structural components) on sodium channel function and subsequent neuronal signaling.

Caption: Pyrethroid binding to VGSCs prolongs Na+ influx, causing neuronal hyperexcitability.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To quantitatively assess the effect of a phenoxybenzoic acid derivative on VGSC function, whole-cell patch-clamp electrophysiology is the gold standard. This technique allows for precise control of the cell's membrane potential while measuring the infinitesimally small ionic currents flowing through the channels.

Objective: To measure the effect of a test compound on the amplitude and kinetics of sodium currents in a neuronal cell line (e.g., HEK293 cells stably expressing a specific NaV isoform like NaV1.7).

Methodology:

-

Cell Preparation:

-

Culture HEK293 cells expressing the desired NaV channel isoform on glass coverslips.

-

On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution (containing, in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with internal solution (containing, in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2). Causality Note: Cesium (Cs+) is used internally to block outward potassium currents, which would otherwise contaminate the inward sodium current measurement.

-

-

Establishing Whole-Cell Configuration:

-

Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Apply a brief, strong pulse of suction to rupture the membrane patch under the pipette, establishing electrical and physical continuity with the cell interior (whole-cell mode).

-

-

Voltage-Clamp Protocol & Data Acquisition:

-

Clamp the cell's holding potential at -90 mV to ensure most VGSCs are in a closed, resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms) to elicit and measure the inward sodium current.[9][10][11]

-

Record the baseline current under vehicle control (e.g., 0.1% DMSO).

-

Perfuse the test compound at the desired concentration and repeat the voltage-step protocol after the current has stabilized (typically 3-5 minutes).

-

Self-Validation: At the end of the experiment, apply a known potent VGSC blocker like Tetrodotoxin (TTX) to confirm that the measured current is indeed mediated by VGSCs.[8][12]

-

-

Data Analysis:

-

Measure the peak inward current amplitude at each voltage step before and after compound application.

-

Analyze the decay kinetics of the current (the inactivation phase) by fitting it to an exponential function.

-

A hallmark of pyrethroid-like activity is a significant slowing of the inactivation phase and the appearance of a large "tail current" upon repolarization.

-

Chapter 2: Emerging Mechanisms - Nuclear Receptor Interactions and Endocrine Disruption

Beyond acute neurotoxicity, there is a growing body of evidence that 3-phenoxybenzoic acid (3-PBA), the primary metabolite, and related compounds can function as endocrine-disrupting chemicals (EDCs).[1] This activity is often mediated through interactions with nuclear receptors (NRs), a superfamily of ligand-activated transcription factors that regulate gene expression for a vast array of physiological processes.[13]

Causality of Nuclear Receptor Modulation

Unlike the rapid, membrane-level effects on ion channels, NR-mediated actions are slower, involving changes in gene transcription. Compounds like 3-PBA can act as ligands for various NRs, including the estrogen receptor (ER), peroxisome proliferator-activated receptors (PPARs), and the pregnane X receptor (PXR).[14][15]

The binding of a ligand to the receptor's ligand-binding domain (LBD) induces a conformational change.[13] This change can cause the dissociation of corepressor proteins and the recruitment of coactivator proteins.[13][15] The entire ligand-receptor-coactivator complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, initiating or repressing transcription.[13] For example, studies have shown that 3-PBA can exhibit anti-estrogenic activity by antagonizing the estrogen receptor α (ERα), thereby inhibiting the expression of estrogen-responsive genes.[14][16]

Signaling Pathway Diagram: Nuclear Receptor Activation

This diagram shows the generalized pathway for a Type II nuclear receptor (like PPAR or PXR), which typically resides in the nucleus.

Caption: Ligand binding to a nuclear receptor alters gene transcription by modulating co-regulators.

Experimental Protocol: Dual-Luciferase Reporter Assay

The dual-luciferase reporter assay is a powerful and widely used method to screen for and characterize the activity of compounds on nuclear receptors.[17][18][19] It relies on genetically engineered cells to produce a quantifiable light signal in response to receptor activation.

Objective: To determine if a test compound can activate or inhibit a specific nuclear receptor (e.g., human ERα).

Methodology:

-

Plasmid Constructs:

-

Reporter Plasmid: Contains the firefly luciferase gene downstream of a promoter with multiple copies of the specific Hormone Response Element (e.g., an Estrogen Response Element, ERE).

-

Receptor Plasmid: Expresses the full-length nuclear receptor of interest (e.g., hERα).

-

Control Plasmid: Expresses a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV). Causality Note: The Renilla luciferase signal is used to normalize the firefly signal, correcting for variations in cell number and transfection efficiency, which is a critical self-validating step.[20]

-

-

Transfection:

-

Seed a suitable cell line (e.g., HEK293T or HeLa) in 96-well plates. These cells have low endogenous NR activity, providing a clean background.

-

Transfect the cells with all three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine). Allow 24 hours for the cells to express the receptor and reporter proteins.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and a known reference agonist (e.g., 17β-estradiol for ERα) and antagonist (e.g., Tamoxifen for ERα).

-

Remove the transfection medium and add fresh medium containing the compounds or vehicle control (DMSO).

-

To test for antagonism, co-treat cells with a fixed concentration of the agonist (e.g., 1 nM E2) and varying concentrations of the test compound.

-

Incubate for 18-24 hours.

-

-

Lysis and Luminescence Reading:

-

Aspirate the medium and lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

In a luminometer, first inject the Firefly luciferase substrate and measure the luminescence (Signal A).

-

Then, inject the Stop & Glo® reagent, which quenches the firefly reaction and activates the Renilla luciferase, and measure the second luminescence (Signal B).

-

-

Data Analysis:

-

Calculate the normalized response for each well: (Signal A / Signal B).

-

Plot the normalized response against the compound concentration.

-

For agonist activity, fit the data to a dose-response curve to determine the EC50 (concentration for 50% maximal activation).

-

For antagonist activity, determine the IC50 (concentration for 50% inhibition of the agonist response).

-

Chapter 3: Other Mechanistic Pathways and Toxicological Endpoints

The biological activity of phenoxybenzoic acid compounds is not limited to VGSCs and NRs. Various studies have implicated these molecules in other cellular pathways, highlighting the scaffold's promiscuity and the need for broad toxicological profiling.

Induction of Oxidative Stress and Apoptosis

Several studies have demonstrated that 3-PBA can induce cellular toxicity by promoting the generation of reactive oxygen species (ROS) and triggering programmed cell death (apoptosis).[21] In macrophages, 3-PBA has been shown to inhibit cell viability, promote ROS generation, and suppress the expression of pro-inflammatory cytokines.[21] In human hepatoma cells (HepG2), 3-PBA was found to have a significant hepatotoxic effect by inducing apoptosis through the regulation of Caspase-3 and Bcl-2 proteins.[22] This suggests that at higher concentrations, metabolic stress and cytotoxicity are important mechanisms of action.

Dopaminergic Neurodegeneration

Emerging research has linked exposure to pyrethroids, and specifically their metabolite 3-PBA, to an increased risk of Parkinson's disease.[23] One proposed mechanism involves the interaction of 3-PBA with the dopamine transporter (DAT), leading to its accumulation in dopaminergic neurons.[23] Inside the neuron, 3-PBA can induce pathologies similar to Parkinson's, including the aggregation of α-synuclein, a key pathogenic event in the disease.[23]

Summary of Biological Targets

The following table summarizes the diverse biological targets and activities reported for phenoxybenzoic acid and its parent compounds.

| Compound Class / Specific Compound | Primary Target / Pathway | Observed Effect | Potency / Key Finding |